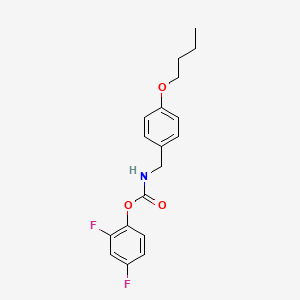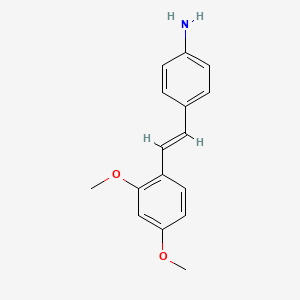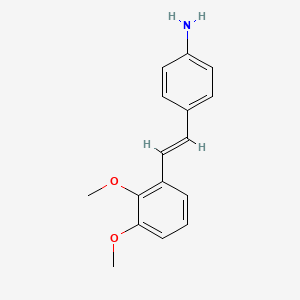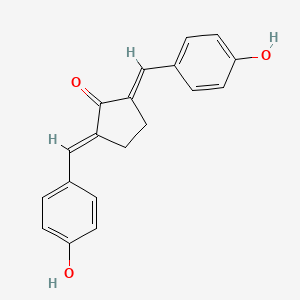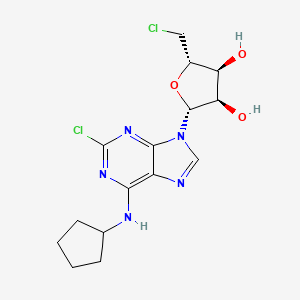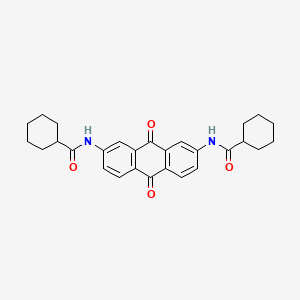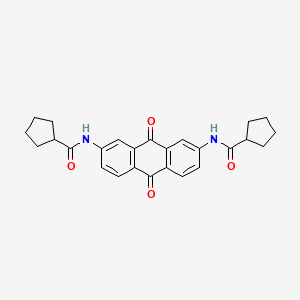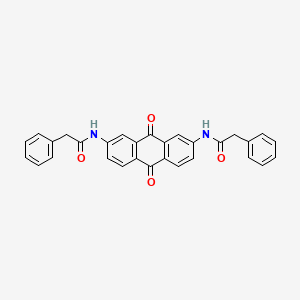
2,7-Bis(phenylacetamido)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthraquinones are a class of naturally occurring compounds that have been used for centuries in traditional medicine and as dyes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(phenylacetamido)anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone followed by further amination. The reaction conditions often include the use of organic solvents and catalysts to facilitate the acetylation and amination processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 2,7-Bis(phenylacetamido)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The phenylacetamido groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
2,7-Bis(phenylacetamido)anthraquinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 2,7-Bis(phenylacetamido)anthraquinone involves its interaction with essential cellular proteins. It can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival . By targeting these proteins, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Similar Compounds:
Doxorubicin: An anthracycline antibiotic with a similar anthraquinone core, used as an anticancer agent.
Daunorubicin: Another anthracycline with similar properties and applications.
Mitoxantrone: A synthetic anthraquinone derivative used in cancer therapy.
Uniqueness: this compound is unique due to the specific substitution pattern of phenylacetamido groups at the 2 and 7 positions. This structural modification enhances its chemical stability and biological activity compared to other anthraquinone derivatives .
特性
分子式 |
C30H22N2O4 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
N-[9,10-dioxo-7-[(2-phenylacetyl)amino]anthracen-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C30H22N2O4/c33-27(15-19-7-3-1-4-8-19)31-21-11-13-23-25(17-21)30(36)26-18-22(12-14-24(26)29(23)35)32-28(34)16-20-9-5-2-6-10-20/h1-14,17-18H,15-16H2,(H,31,33)(H,32,34) |
InChIキー |
YFLLPGICLQVMIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



